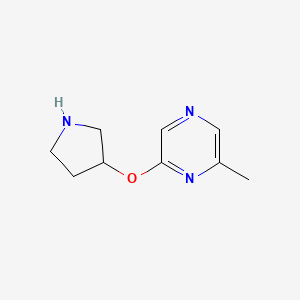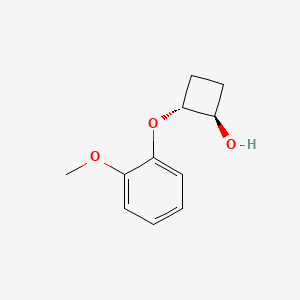![molecular formula C18H21BrN4O2 B2674154 6-[(4-chlorobenzoyl)amino]-N-(3-phenylpropyl)chromane-3-carboxamide CAS No. 1029748-32-0](/img/structure/B2674154.png)
6-[(4-chlorobenzoyl)amino]-N-(3-phenylpropyl)chromane-3-carboxamide
カタログ番号 B2674154
CAS番号:
1029748-32-0
分子量: 405.296
InChIキー: AELFBJLUPGTOOV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(4-chlorobenzoyl)amino]-N-(3-phenylpropyl)chromane-3-carboxamide, also known as CPCA, is a novel compound that belongs to the family of chromane derivatives. It has been identified as a potential drug candidate due to its promising pharmacological properties.
科学的研究の応用
Chemical Reactivity and Transformations
- Chromane-3-carboxamide, a core structure related to 6-[(4-chlorobenzoyl)amino]-N-(3-phenylpropyl)chromane-3-carboxamide, demonstrates diverse reactivity towards nitrogen and carbon nucleophiles. This reactivity leads to the formation of various products like chromane-2,4-diones, chromenopyrazoles, chromenoisoxazole, and chromenopyridines. Such transformations are fundamental in developing new chemical entities with potential applications in various fields including material science and pharmaceuticals (Ibrahim, 2013).
Polyamide Synthesis
- Carboxylate-containing polyamides, which are chemically related to 6-[(4-chlorobenzoyl)amino]-N-(3-phenylpropyl)chromane-3-carboxamide, have been synthesized and studied for their potential in forming stable complexes with metal ions like calcium. Such complexes can influence the biomineralization of calcium carbonate, indicating potential applications in biomaterials and environmental science (Ueyama et al., 1998).
Gas Separation Applications
- Aromatic hyperbranched polyimides, closely related to the carboxamide family, have been synthesized and characterized for their application in gas separation. These materials demonstrate potential for industrial applications, especially in the field of sustainable and efficient gas separation technologies (Fang et al., 2000).
Polymer Synthesis and Characterization
- Novel aromatic polyamides, derived from similar chemical structures, have been synthesized and studied for their solubility, molecular weights, thermal stability, and mechanical properties. These materials are important for developing new polymers with specific physical and chemical properties for applications in materials science and engineering (Gutch et al., 2003).
特性
IUPAC Name |
N-(4-bromophenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O2/c1-13-11-17(22-18(20-13)23-9-3-2-4-10-23)25-12-16(24)21-15-7-5-14(19)6-8-15/h5-8,11H,2-4,9-10,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELFBJLUPGTOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Ethylpyrimidine
60544-11-8



![2-Acetamido-N-[2-[(2-chloroacetyl)amino]-2-phenylethyl]-5-methylhexanamide](/img/structure/B2674075.png)
![6-Acetyl-2-(4-(tert-butyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2674076.png)

![5-methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2674080.png)



![Difluoro[(3-{[(4-phenylpiperazinyl)thioxomethyl]amino}phenyl)sulfonyl]methane](/img/structure/B2674087.png)

![2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2674089.png)
![ethyl 4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2674090.png)
![3,4,5-trimethoxy-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B2674092.png)